molecular formula C17H21NOSi B11838983 N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide CAS No. 87995-76-4

N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide

Cat. No.: B11838983
CAS No.: 87995-76-4
M. Wt: 283.44 g/mol
InChI Key: PIMXQXYDNXRSOW-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is an organic compound belonging to the benzamide class. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, in particular, features a trimethylsilyl group, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide typically involves the condensation of 4-methyl-2-(trimethylsilyl)aniline with benzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Corresponding amines

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The amide group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    N-Methylbenzamide: A methyl-substituted derivative of benzamide.

    N-Phenylbenzamide: A phenyl-substituted derivative of benzamide.

Uniqueness

N-(4-Methyl-2-(trimethylsilyl)phenyl)benzamide is unique due to the presence of the trimethylsilyl group, which can significantly alter its chemical properties and reactivity compared to other benzamide derivatives. This modification can enhance its stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

87995-76-4

Molecular Formula

C17H21NOSi

Molecular Weight

283.44 g/mol

IUPAC Name

N-(4-methyl-2-trimethylsilylphenyl)benzamide

InChI

InChI=1S/C17H21NOSi/c1-13-10-11-15(16(12-13)20(2,3)4)18-17(19)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,18,19)

InChI Key

PIMXQXYDNXRSOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)[Si](C)(C)C

Origin of Product

United States

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